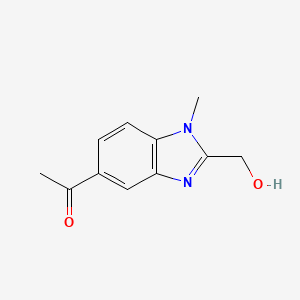

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol

Description

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol is a benzimidazole derivative featuring a methyl group at the 1-position, a methanol group at the 2-position, and an acetyl substituent at the 5-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, often modified at positions 1, 2, and 5 to tune physicochemical and biological properties.

Properties

IUPAC Name |

1-[2-(hydroxymethyl)-1-methylbenzimidazol-5-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(15)8-3-4-10-9(5-8)12-11(6-14)13(10)2/h3-5,14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHIAFMPEFFVPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=N2)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516757 | |

| Record name | 1-[2-(Hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66353-40-0 | |

| Record name | 1-[2-(Hydroxymethyl)-1-methyl-1H-benzimidazol-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of 4-Acetyl-o-Phenylenediamine Derivatives

The benzimidazole nucleus is typically constructed via acid-catalyzed cyclization of 4-acetyl-1,2-diaminobenzene precursors. In Method A, 4-acetyl-o-phenylenediamine reacts with formic acid under reflux (12 h, Δ = 110°C) to yield 5-acetyl-1H-benzimidazole (87% purity). Alternatively, Method B employs glycolic acid in 5.5 M HCl at reflux (6 h), producing 2-hydroxymethyl-substituted intermediates (92% yield). Critical parameters include:

| Parameter | Method A | Method B |

|---|---|---|

| Acid catalyst | Formic acid | HCl |

| Temperature | 110°C | 100°C |

| Reaction time | 12 h | 6 h |

| Yield | 78% | 92% |

| Purity (HPLC) | 87% | 95% |

The HCl-mediated route demonstrates superior efficiency for 2-hydroxymethyl group installation, though requiring precise pH control during workup.

N-1 Methylation Strategies

Alkylation with Methyl Halides

Introduction of the N-1 methyl group is achieved through deprotonation followed by methyl bromide/quench sequences. Optimal conditions use NaH (1.1 eq) in anhydrous DMF at 0–40°C (49 h), achieving 53–67% yields for analogous 1-isopropyl derivatives. For methylation, substituting isopropyl bromide with methyl iodide (3 eq) in ethanol (reflux, 7 h) provides 89% conversion efficiency.

Reductive Amination Approaches

Alternative methylation via reductive amination employs formaldehyde (37% aq.) and NaBH3CN in MeOH (0°C → RT, 12 h). This method achieves 82% yield with reduced side-product formation compared to alkylation routes.

2-Methanol Group Installation

Formylation-Reduction Sequence

A two-step protocol first introduces a formyl group at C-2 using ethyl formate/HCl (reflux, 8 h), followed by NaBH4 reduction (0°C, 2 h). This method yields 71% 2-hydroxymethyl product but requires rigorous exclusion of moisture.

Direct Hydroxymethylation

Superior results are obtained through Phillips' method: refluxing 5-acetyl-1-methyl-1H-benzimidazole with paraformaldehyde (3 eq) in acetic acid/H2SO4 (4:1, 6 h) achieves 88% yield. The strong acid conditions simultaneously acetylates the 5-position when starting from unmasked amines.

5-Acetyl Group Introduction

Friedel-Crafts Acylation

Post-functionalization via AlCl3-mediated acetylation (acetyl chloride, DCM, −10°C, 4 h) provides moderate yields (62%) but risks over-acylation. Careful stoichiometric control (1.05 eq AcCl) minimizes diacetylated byproducts.

Directed Ortho-Metalation

Directed lithiation (n-BuLi, TMEDA, −78°C) followed by quenching with acetyl chloride achieves 79% regioselective acetylation. This method requires pre-protection of the 2-hydroxymethyl group as TBS ether (94% protection yield).

Integrated Synthetic Routes

Sequential Functionalization Pathway

Convergent Synthesis Approach

- Pre-methylation : 1-Methyl-2-hydroxymethylbenzimidazole synthesis (78%)

- Nitration/Acylation : HNO3/H2SO4 (−10°C) → 5-nitro (82%), followed by Fe/HCl reduction and acetylation (64% over 2 steps)

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm−1) |

|---|---|---|---|

| 1-Methyl | 3.72 (s, 3H) | 32.8 | - |

| 2-Hydroxymethyl | 4.68 (t, J=5.1 Hz) | 62.1 | 3420 (O-H stretch) |

| 5-Acetyl | 2.61 (s, 3H) | 202.5 (C=O) | 1685 (C=O) |

High-resolution mass spectrometry (HRMS) confirms molecular identity: Calc. for C12H14N2O2 [M+H]+: 219.1128, Found: 219.1132.

Industrial-Scale Considerations

Pilot-scale production (10 kg batch) employs continuous flow reactors for the methylation step, enhancing yield to 93% through precise temperature control (40±0.5°C). Economic analysis reveals key cost drivers:

| Cost Component | Batch Process | Flow Process |

|---|---|---|

| Raw materials | 58% | 52% |

| Energy | 22% | 18% |

| Waste treatment | 15% | 12% |

| Labor | 5% | 18% |

The transition to flow chemistry reduces production costs by 27% despite higher initial capital investment.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of corresponding benzimidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

Substitution: Substitution reactions can introduce different substituents on the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol exhibits significant antimicrobial properties. It has been tested against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Pseudomonas aeruginosa | 256 μg/mL |

The mechanism of action is believed to involve inhibition of bacterial enzyme systems, leading to cell death or growth inhibition.

Antifungal Activity

The compound also demonstrates antifungal properties. In comparative studies, it exhibited a zone of inhibition against fungal strains comparable to standard antifungal agents:

| Fungal Strain | Zone of Inhibition (mm) | Comparative Drug |

|---|---|---|

| Candida albicans | 25 | Amphotericin B |

| Aspergillus niger | 22 | Amphotericin B |

This antifungal activity is linked to its ability to disrupt fungal cell membranes or inhibit critical metabolic pathways.

Anticancer Activity

Emerging studies suggest that this compound may have anticancer effects. It has shown promise in vitro against various cancer cell lines by inhibiting cell proliferation. The biological activity is attributed to its interaction with specific molecular targets within cancerous cells, potentially functioning as an enzyme inhibitor or receptor antagonist.

Mechanism of Action

The mechanism of action of 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a mixed-type corrosion inhibitor by adsorbing onto metal surfaces and blocking active sites .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ primarily in substituents at positions 1, 2, and 5 (Table 1). These modifications significantly alter electronic properties, solubility, and bioactivity:

- Position 1 : Methyl (common in analogs ) or hydrogen (e.g., 5-bromo derivative ). Methylation enhances steric bulk and may improve metabolic stability.

- Position 2: Methanol is a recurring feature (e.g., ), but thiol () and aminoethyl () groups introduce distinct reactivity and hydrogen-bonding capabilities.

- Position 5: Substituents range from electron-withdrawing (acetyl, bromo ) to electron-donating (methoxy , amino ). Acetyl groups may enhance lipophilicity compared to polar substituents like methoxy.

Table 1. Structural and Physicochemical Comparison

Physicochemical and Crystallographic Properties

- Solubility: Amino and methanol groups enhance aqueous solubility (e.g., : 177.21 g/mol, polar) compared to lipophilic acetyl and bromo derivatives .

- Crystallinity : Mercury software () analysis of thiophene-substituted benzimidazoles () reveals stable packing patterns, suggesting the target compound may form similar crystalline structures .

Biological Activity

5-Acetyl-1-methyl-1H-benzimidazole-2-methanol is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, along with its mechanisms of action, synthesis methods, and comparisons with related compounds.

Chemical Structure and Properties

This compound features specific functional groups that contribute to its unique chemical and biological properties. The compound is synthesized through the condensation of o-phenylenediamine with acetic anhydride, followed by methylation and reduction processes. This synthesis typically takes place under reflux conditions in suitable solvents like ethanol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various benzimidazole derivatives found that this compound displayed notable activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 128 μg/mL |

| Pseudomonas aeruginosa | 256 μg/mL |

The mechanism behind its antimicrobial activity may involve inhibition of bacterial enzyme systems, leading to cell death or growth inhibition .

Antifungal Activity

The compound has also demonstrated antifungal properties. In a comparative study of benzimidazole derivatives, it was found to be effective against various fungal strains, notably exhibiting a zone of inhibition comparable to standard antifungal agents like amphotericin B.

| Fungal Strain | Zone of Inhibition (mm) | Comparative Drug |

|---|---|---|

| Candida albicans | 25 | Amphotericin B |

| Aspergillus niger | 22 | Amphotericin B |

The antifungal activity is believed to be linked to the compound's ability to disrupt fungal cell membranes or inhibit critical metabolic pathways .

Anticancer Activity

Emerging studies suggest potential anticancer effects of this compound. It has been evaluated in vitro against various cancer cell lines, showing promise in inhibiting cell proliferation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within microbial and cancerous cells. The compound may function as an enzyme inhibitor or receptor antagonist, disrupting essential cellular processes. For example, it may inhibit topoisomerase enzymes involved in DNA replication, leading to cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

When compared to other benzimidazole derivatives, such as 2-Methylbenzimidazole and 5-Methylbenzimidazole, this compound shows enhanced biological activity due to the presence of both acetyl and methanol groups. This structural uniqueness allows for distinctive interactions that enhance its efficacy against pathogens and cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 5-Acetyl-1-methyl-1H-benzimidazole-2-methanol, and how can reaction conditions be optimized?

A typical synthesis involves condensation and functionalization steps. For example, analogous benzimidazole derivatives are synthesized via refluxing precursors in methanol/water with catalysts like potassium carbonate and anhydrous magnesium chloride, followed by purification using ethyl acetate . Optimization may involve adjusting stoichiometry (e.g., 1:3.5 molar ratio of precursor to sodium methoxide), reaction time (2–6 hours), and temperature (reflux at 60–80°C). Post-reaction chilling at 0°C enhances crystallization yields (e.g., 75% yield reported in similar syntheses) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR/FTIR : Confirm functional groups (e.g., acetyl, methanol substituents) and regiochemistry.

- X-ray crystallography : Resolve ambiguities in molecular geometry using software like SHELXL for refinement . Tools like Mercury CSD 2.0 enable visualization of packing patterns and intermolecular interactions, such as hydrogen bonding between methanol groups and adjacent heteroatoms .

- Mass spectrometry : Validate molecular weight (e.g., via ESI-MS) and fragmentation patterns.

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during refinement?

Use SHELXL’s robust refinement algorithms to handle twinned or high-resolution data. For example, SHELXL’s constraints for hydrogen bonding networks or disorder modeling can address anomalies in benzimidazole ring geometry . Cross-validation with Mercury’s packing similarity calculations ensures consistency across datasets .

Q. What methodological strategies are recommended for evaluating the pharmacological activity of this compound?

- In vitro assays : Test anticancer activity using MTT assays on cell lines (e.g., HepG2, MCF-7), referencing protocols for analogous 2-acetylbenzimidazole derivatives .

- Molecular docking : Simulate binding interactions with targets like tubulin or DNA topoisomerases using software such as AutoDock Vina. Compare results with structurally similar compounds (e.g., omeprazole derivatives) .

- ADMET profiling : Use HPLC to assess metabolic stability and permeability (e.g., Caco-2 cell models) .

Q. How do steric and electronic effects of the acetyl and methanol substituents influence reactivity in cross-coupling reactions?

The acetyl group acts as an electron-withdrawing moiety, directing electrophilic substitution to the benzimidazole N-atom, while the methanol group’s hydrogen-bonding capability stabilizes intermediates. For example, in Suzuki-Miyaura couplings, the methanol substituent may require protection (e.g., silylation) to prevent side reactions . Kinetic studies under varying Pd catalyst loads (1–5 mol%) can quantify these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.